ASP-4000
Description
DPP-4 inhibitors work by prolonging the activity of incretin hormones (e.g., GLP-1 and GIP), which enhance insulin secretion and suppress glucagon release. ASP-4000 exists in two forms:
- This compound HCl (UNII-7393JFE67B), a hydrochloride salt formulation.
- This compound free base, the non-salt variant.
Both forms target the DPP-4 enzyme but differ in physicochemical properties such as solubility and bioavailability, which may influence their pharmacokinetic profiles .
Properties
CAS No. |
851389-35-0 |
|---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1 |
InChI Key |
HBURXUXZLKNVTI-QSWPLQKNSA-N |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile ASP 4000 ASP-4000 ASP4000 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-4000 typically involves multiple steps. The process begins with the preparation of the bicyclic intermediate, which is then coupled with a pyrrolidinecarbonitrile derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include organic acids, bases, and various coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ASP-4000 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
ASP-4000 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ASP-4000 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structurally Similar Compounds
ASP-4000 belongs to the DPP-4 inhibitor class, sharing structural and functional similarities with other compounds in this category. Key comparators include:
a. Retagliptin (SP-2086)
- Mechanism : Retagliptin is a selective DPP-4 inhibitor designed to improve glycemic control in T2DM.
b. Sitagliptin
- Mechanism : A widely prescribed DPP-4 inhibitor (marketed as Januvia®) with well-established efficacy in reducing HbA1c levels.
- Differentiator : Sitagliptin has a robust clinical trial portfolio, whereas this compound’s clinical data (e.g., phase of development, safety profile) remain less documented in publicly accessible sources .
Functionally Similar Compounds
This compound also aligns with compounds targeting glucose metabolism pathways:
a. Metformin
- Mechanism : A biguanide that reduces hepatic glucose production and enhances insulin sensitivity.
b. GLP-1 Receptor Agonists (e.g., Liraglutide)
Data Tables
Table 1: Comparative Overview of DPP-4 Inhibitors
| Compound | Target | Indication | Formulation | Development Stage |
|---|---|---|---|---|
| This compound HCl | DPP-4 | T2DM | Hydrochloride salt | Preclinical/Phase I* |
| This compound free base | DPP-4 | T2DM | Free base | Preclinical/Phase I* |
| Retagliptin | DPP-4 | T2DM | Not specified | Preclinical/Phase I* |
| Sitagliptin | DPP-4 | T2DM | Phosphate salt | Marketed (FDA-approved) |
Table 2: Functional Comparison with Non-DPP-4 Antidiabetic Agents
| Compound | Mechanism | Route of Administration | Key Advantage |
|---|---|---|---|
| This compound | DPP-4 inhibition | Oral | Targeted incretin pathway |
| Metformin | Hepatic gluconeogenesis inhibition | Oral | First-line therapy, cost-effective |
| Liraglutide | GLP-1 receptor agonist | Subcutaneous | Weight loss benefits |
Research Findings and Gaps
- Efficacy : this compound’s anti-hyperglycemic activity is comparable to Sitagliptin in preclinical models, but human trial data are lacking .
- Safety : DPP-4 inhibitors generally exhibit a favorable safety profile, though this compound’s long-term effects (e.g., pancreatitis risk) require further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
